3-Methoxy-9-oxo-9H-xanthene-1,7-diyl diacetate
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Overview
Description
3-Methoxy-9-oxo-9H-xanthene-1,7-diyl diacetate is a synthetic organic compound belonging to the xanthene family. Xanthene derivatives are known for their diverse biological and pharmacological activities, making them valuable in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-9-oxo-9H-xanthene-1,7-diyl diacetate typically involves the acetylation of 3-methoxy-9-oxo-9H-xanthene-1,7-diol. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine under reflux conditions .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-9-oxo-9H-xanthene-1,7-diyl diacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroxyl derivatives
Substitution: Various substituted xanthene derivatives
Scientific Research Applications
3-Methoxy-9-oxo-9H-xanthene-1,7-diyl diacetate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 3-Methoxy-9-oxo-9H-xanthene-1,7-diyl diacetate involves its interaction with cellular pathways. It is known to modulate the Nrf2 (nuclear factor erythroid-derived 2-like 2) pathway, which plays a crucial role in cellular response to oxidative stress and inflammation . The compound enhances Nrf2 translocation, leading to the activation of antioxidant response elements and subsequent expression of cytoprotective genes .
Comparison with Similar Compounds
Similar Compounds
- 7-Methoxy-9-oxo-9H-xanthene-2-carboxylic acid
- Methyl 3,8-dihydroxy-6-methyl-9-oxo-9H-xanthene-1-carboxylate
- 2,8-Dihydroxy-9-oxo-9H-xanthene-6-carboxylic acid
Uniqueness
3-Methoxy-9-oxo-9H-xanthene-1,7-diyl diacetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
136083-95-9 |
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Molecular Formula |
C18H14O7 |
Molecular Weight |
342.3 g/mol |
IUPAC Name |
(8-acetyloxy-6-methoxy-9-oxoxanthen-2-yl) acetate |
InChI |
InChI=1S/C18H14O7/c1-9(19)23-11-4-5-14-13(6-11)18(21)17-15(24-10(2)20)7-12(22-3)8-16(17)25-14/h4-8H,1-3H3 |
InChI Key |
LSTHBCKFQYAIGE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)OC3=C(C2=O)C(=CC(=C3)OC)OC(=O)C |
Origin of Product |
United States |
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